molecular formula C34H47NO8 B018793 Gymnaconitine CAS No. 103956-41-8

Gymnaconitine

Cat. No. B018793
M. Wt: 597.7 g/mol
InChI Key: OSGULNOCFPGGSK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnaconitine is a natural compound that belongs to the class of diterpenoid alkaloids. It is extracted from the roots of aconitum gymnaconitum, a plant native to China and Japan. Gymnaconitine has been extensively studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects.

Mechanism Of Action

The mechanism of action of gymnaconitine is not fully understood, but several studies have suggested that it may act on the central nervous system by affecting the release of neurotransmitters such as dopamine and serotonin. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines.

Biochemical And Physiological Effects

Gymnaconitine has been shown to have several biochemical and physiological effects. It has been demonstrated to have analgesic and anti-inflammatory effects by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, gymnaconitine has been shown to have a positive effect on the immune system by increasing the production of cytokines such as IL-2 and IFN-gamma.

Advantages And Limitations For Lab Experiments

One of the advantages of using gymnaconitine in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. Additionally, gymnaconitine has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using gymnaconitine in lab experiments is its toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for gymnaconitine research. One potential area of research is the development of gymnaconitine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases. Finally, the potential toxicity of gymnaconitine needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, gymnaconitine is a natural compound that has been extensively studied for its potential pharmacological properties. Its analgesic, anti-inflammatory, and anti-tumor effects make it a potential alternative to synthetic drugs. However, its toxicity requires careful handling and dosage control. Further research is needed to elucidate the mechanism of action of gymnaconitine and its potential use in the treatment of various diseases.

Synthesis Methods

Gymnaconitine can be synthesized through several methods, including extraction from the roots of aconitum gymnaconitum, total synthesis, and semi-synthesis. The most common method for obtaining gymnaconitine is through extraction from the roots of aconitum gymnaconitum. The extraction process involves several steps, including drying, grinding, and extraction with organic solvents such as ethanol or methanol.

Scientific Research Applications

Gymnaconitine has been extensively studied for its potential pharmacological properties. Several studies have demonstrated that gymnaconitine has analgesic, anti-inflammatory, and anti-tumor effects. Additionally, gymnaconitine has been shown to have a positive effect on the central nervous system, including sedative and hypnotic effects.

properties

CAS RN

103956-41-8

Product Name

Gymnaconitine

Molecular Formula

C34H47NO8

Molecular Weight

597.7 g/mol

IUPAC Name

[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+

InChI Key

OSGULNOCFPGGSK-CSKARUKUSA-N

Isomeric SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC

synonyms

gymnaconitine

Origin of Product

United States

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